(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone
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Overview
Description
(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone is a compound that features both indole and imidazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the imidazole ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a multi-step process involving the cyclization of appropriate precursors in the presence of catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Imidazole Derivatives: Compounds such as histamine and clotrimazole.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(4,6-dimethoxy-1-methylindol-2-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C15H15N3O3/c1-17-12-6-10(20-2)7-14(21-3)11(12)8-13(17)15(19)18-5-4-16-9-18/h4-9H,1-3H3 |
InChI Key |
RYTLXGZEKGSJHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
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